molecular formula C18H22N4O2 B12263583 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one

1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B12263583
M. Wt: 326.4 g/mol
InChI Key: VHOSAFPNQGBZER-UHFFFAOYSA-N
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Description

1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. These intermediates are then coupled through a series of reactions, including amination and carbonylation, to form the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like triethylamine, room temperature.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyridinylpiperidine derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-methyl-3-[4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl]pyridin-2-one

InChI

InChI=1S/C18H22N4O2/c1-20-11-5-6-15(17(20)23)18(24)22-12-8-14(9-13-22)21(2)16-7-3-4-10-19-16/h3-7,10-11,14H,8-9,12-13H2,1-2H3

InChI Key

VHOSAFPNQGBZER-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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